(2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one
Description
(2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a phenyl group at position 1 and a 1-benzylindol-3-yl moiety at position 2. The indole ring, a heterocyclic aromatic system, and the benzyl group confer unique electronic and steric properties to this compound. Chalcones are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often attributed to their α,β-unsaturated ketone system, which acts as a Michael acceptor in biochemical interactions .
Properties
IUPAC Name |
(E)-3-(1-benzylindol-3-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO/c26-24(20-11-5-2-6-12-20)16-15-21-18-25(17-19-9-3-1-4-10-19)23-14-8-7-13-22(21)23/h1-16,18H,17H2/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKNRGNGOCKIFF-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one typically involves the condensation of 1-benzylindole-3-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
(2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- The indole-benzyl group in the target compound provides a planar aromatic system for π-π stacking with proteins or DNA, a feature absent in simpler phenyl or furan derivatives .
- Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity as a Michael acceptor. Conversely, electron-donating groups (e.g., NH₂ in ) may reduce reactivity but improve target specificity.
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Higher melting points in indole-containing compounds suggest strong intermolecular interactions (e.g., hydrogen bonding via NH in indole) .
Biological Activity
(2E)-1-phenyl-3-[1-benzylindol-3-yl]prop-2-en-1-one, also known as a benzylindole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 337.41 g/mol. The compound consists of a phenyl group and a benzylindole moiety, which are thought to enhance its bioactivity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 18.6 | Apoptosis and necrosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. In animal models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity in Rat Models
A study involving rat models of induced inflammation demonstrated that administration of the compound significantly reduced paw edema compared to control groups. The results indicated a dose-dependent response, further supporting its therapeutic potential in inflammatory conditions.
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. It was found to interact with enzymes involved in cancer progression and inflammation, such as cyclooxygenase and certain kinases.
Table 2: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Cyclooxygenase | -9.5 | Strong interaction |
| Protein Kinase B (AKT) | -8.7 | Moderate interaction |
| Aldo-keto Reductase | -7.9 | Potential inhibitory activity |
These interactions suggest that the compound may modulate key pathways involved in tumor growth and inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
